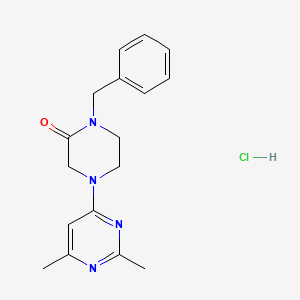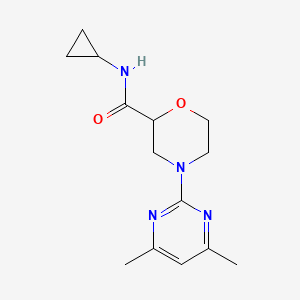
1-Benzyl-4-(2,6-dimethylpyrimidin-4-yl)piperazin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(2,6-dimethylpyrimidin-4-yl)piperazin-2-one hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group, a dimethylpyrimidinyl group, and a piperazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(2,6-dimethylpyrimidin-4-yl)piperazin-2-one hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazinone Core: The piperazinone core can be synthesized by reacting piperazine with a suitable acylating agent under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.
Attachment of the Dimethylpyrimidinyl Group: The dimethylpyrimidinyl group is attached via a condensation reaction with a suitable pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(2,6-dimethylpyrimidin-4-yl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride or bromide for nucleophilic substitution; pyrimidine derivatives for condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzyl-4-(2,6-dimethylpyrimidin-4-yl)piperazin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2,6-dimethylpyrimidin-4-yl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4,6-dimethylpyridin-2-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride: Contains a similar pyrimidine moiety but different overall structure.
Uniqueness
1-Benzyl-4-(2,6-dimethylpyrimidin-4-yl)piperazin-2-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H21ClN4O |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
1-benzyl-4-(2,6-dimethylpyrimidin-4-yl)piperazin-2-one;hydrochloride |
InChI |
InChI=1S/C17H20N4O.ClH/c1-13-10-16(19-14(2)18-13)20-8-9-21(17(22)12-20)11-15-6-4-3-5-7-15;/h3-7,10H,8-9,11-12H2,1-2H3;1H |
InChI Key |
YZFCYXAPIRZPID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCN(C(=O)C2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-1-{[1-(2-phenoxyethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12267206.png)

![2-({1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)-5-methoxypyrimidine](/img/structure/B12267210.png)
![5,11-dimethyl-N-[(pyrazin-2-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B12267211.png)
![4-(4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12267220.png)
![N-methyl-N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12267227.png)
![2-methoxy-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine](/img/structure/B12267233.png)
![2-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12267239.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12267247.png)

![4-[2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267258.png)
![3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B12267264.png)
![4-[2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267266.png)
![5-Bromo-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12267275.png)
